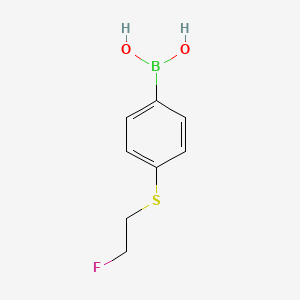
4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-(2-fluoroéthylsulfanyl)benzèneboronique est un composé organoboré contenant un groupe acide boronique lié à un cycle benzénique, qui est lui-même substitué par un groupe 2-fluoroéthylsulfanyl. Ce composé présente un intérêt dans divers domaines de la chimie en raison de ses propriétés structurales et de sa réactivité uniques.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l'acide 4-(2-fluoroéthylsulfanyl)benzèneboronique implique généralement l'introduction du groupe 2-fluoroéthylsulfanyl sur un cycle benzénique, suivie de la formation du groupe acide boronique. Une méthode courante consiste à faire réagir l'acide 4-bromobenzèneboronique avec du 2-fluoroéthylthiol dans des conditions catalysées par le palladium pour former le produit souhaité. La réaction est généralement réalisée en présence d'une base telle que le carbonate de potassium et d'un ligand comme la triphénylphosphine .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. En outre, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 4-(2-fluoroéthylsulfanyl)benzèneboronique subit différents types de réactions chimiques, notamment :
Oxydation : L'atome de soufre du groupe 2-fluoroéthylsulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe acide boronique peut être réduit pour former les boranes correspondants.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Boranes.
Substitution : Composés biaryliques ou autres composés aromatiques substitués.
Applications de la recherche scientifique
L'acide 4-(2-fluoroéthylsulfanyl)benzèneboronique présente plusieurs applications dans la recherche scientifique :
Biologie : Le composé peut être utilisé pour synthétiser des molécules biologiquement actives, notamment des produits pharmaceutiques potentiels.
Médecine : Il peut servir de précurseur pour le développement de médicaments, en particulier dans la conception d'inhibiteurs pour des enzymes ou des récepteurs spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 4-(2-fluoroéthylsulfanyl)benzèneboronique dépend en grande partie de son application. Dans les réactions de couplage croisé, le groupe acide boronique interagit avec les catalyseurs au palladium pour former des intermédiaires réactifs qui facilitent la formation de nouvelles liaisons carbone-carbone. Le groupe 2-fluoroéthylsulfanyl peut influencer la réactivité et la sélectivité de ces réactions en fournissant des effets stériques et électroniques .
Applications De Recherche Scientifique
4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a precursor for drug development, especially in designing inhibitors for specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid largely depends on its application. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. The 2-fluoro-ethylsulfanyl group can influence the reactivity and selectivity of these reactions by providing steric and electronic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-fluorobenzoïque : Structure similaire, mais sans les groupes acide boronique et éthylsulfanyl.
Acide 2-fluorobenzoïque : Contient un atome de fluor sur le cycle benzénique, mais ne possède pas les groupes acide boronique ou éthylsulfanyl.
Acide 4-(méthylsulfanyl)benzèneboronique : Similaire, mais avec un groupe méthylsulfanyl au lieu d'un groupe 2-fluoroéthylsulfanyl.
Unicité
L'acide 4-(2-fluoroéthylsulfanyl)benzèneboronique est unique en raison de la présence des groupes acide boronique et 2-fluoroéthylsulfanyl. Cette combinaison permet une réactivité polyvalente dans les applications synthétiques et une activité biologique potentielle qui n'est pas observée dans les analogues plus simples .
Propriétés
Numéro CAS |
958451-96-2 |
|---|---|
Formule moléculaire |
C8H10BFO2S |
Poids moléculaire |
200.04 g/mol |
Nom IUPAC |
[4-(2-fluoroethylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BFO2S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 |
Clé InChI |
NGQNTMDWZJCFIU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)SCCF)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















